molecular formula C23H20N4O2 B2956000 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940986-44-7

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2956000
CAS No.: 940986-44-7
M. Wt: 384.439
InChI Key: YXDLFWCMRRLVPF-VAWYXSNFSA-N
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Description

The compound 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with a benzoylpiperazine group at position 5, a cyano group at position 4, and a trans-styryl (E-phenylethenyl) moiety at position 2.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-17-20-23(29-21(25-20)12-11-18-7-3-1-4-8-18)27-15-13-26(14-16-27)22(28)19-9-5-2-6-10-19/h1-12H,13-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDLFWCMRRLVPF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the piperazine ring, followed by the introduction of the benzoyl group and the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzoylpiperazine, styryl group, or oxazole core. These modifications influence molecular weight, melting points, and lipophilicity.

Compound Name Substituent Modifications Mol. Weight Melting Point (°C) Key Properties Reference
5-(4-Benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile Parent compound 412.47 Not reported High lipophilicity, π-π interactions
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluoro on benzoyl; 4-F on phenyl 428.45 Not reported Enhanced electronegativity, metabolic stability
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro on benzoyl; 2-F on phenyl 428.45 Not reported Steric hindrance, altered binding affinity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-F on benzoyl; 4-F on styryl 438.46 Not reported Dual fluorination, improved target affinity
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(2-phenylethenyl)-1,3-oxazole-4-carbonitrile 2-Methyl on benzoyl 398.46 Not reported Increased steric bulk
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Piperidinylsulfonyl; tolyl substituent 345.40 Not reported Cytokinin-like activity

Key Research Findings

Steric Considerations : Methyl or bulky substituents (e.g., 2-methylbenzoyl) reduce rotational freedom, possibly affecting binding kinetics .

Biological Specificity: The styryl group in the parent compound is critical for antitumor activity, while sulfonyl or amino substitutions redirect activity toward plant hormone mimicry or metabolic regulation .

Biological Activity

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O2, with a molecular weight of 384.44 g/mol. The structure features a piperazine ring, an oxazole moiety, and a phenylethenyl group, which are critical for its biological activity.

The compound's mechanism of action is primarily associated with its ability to interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. It has been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Analgesic Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit notable analgesic properties. For instance, compounds similar to this compound have demonstrated effectiveness in reducing pain in animal models through mechanisms that may involve modulation of pain pathways and inhibition of inflammatory mediators .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. In particular, it has shown significant inhibition of COX-2 enzyme activity, comparable to established anti-inflammatory drugs like celecoxib. The half-maximal inhibitory concentration (IC50) values for similar compounds have been reported as low as 0.024 μM .

Cytotoxicity Studies

Toxicological assessments indicate that the compound exhibits low acute toxicity. Histopathological examinations conducted on preserved organs from treated mice revealed no significant adverse effects, suggesting a favorable safety profile for therapeutic applications .

Study 1: Analgesic Efficacy

In a study assessing the analgesic efficacy of oxazole derivatives, the compound was tested using the writhing test and hot plate test in mice. The results indicated that it significantly reduced the number of writhes compared to control groups, demonstrating its potential as an analgesic agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce edema in animal models effectively. The study reported a reduction in inflammation by approximately 50%, highlighting its therapeutic potential against inflammatory conditions .

Data Summary Table

Activity Effect IC50 (μM) Reference
Analgesic ActivitySignificant reduction in pain0.024
Anti-inflammatoryReduction in edema0.019
Acute ToxicityLow toxicity observed-

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